1'-Ethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
Overview
Description
1’-Ethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde is a heterocyclic compound that belongs to the bipyrazole family This compound is characterized by the presence of two pyrazole rings connected through a single bond, with an ethyl group at the 1’ position and a phenyl group at the 1 position The carbaldehyde group is located at the 4 position of the bipyrazole ring system
Preparation Methods
The synthesis of 1’-ethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or dimethylformamide. The reaction mixture is usually heated to reflux to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1’-Ethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitro groups, and sulfonic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol .
Scientific Research Applications
1’-Ethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: This compound can be used as a probe to study enzyme-catalyzed reactions involving pyrazole derivatives. It can also be used in the design of enzyme inhibitors.
Medicine: Due to its potential biological activity, this compound is investigated for its use in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1’-ethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of signal transduction pathways .
Comparison with Similar Compounds
1’-Ethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde can be compared with other similar compounds, such as:
1’-Ethyl-3’-methyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid:
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine:
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-18-9-12(8-16-18)15-13(11-20)10-19(17-15)14-6-4-3-5-7-14/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEPCSFZFUSNIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203565 | |
Record name | 1′-Ethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004451-75-5 | |
Record name | 1′-Ethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004451-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1′-Ethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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